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molecular formula C8H18N2 B8534908 N1-Cyclopentylpropane-1,3-diamine

N1-Cyclopentylpropane-1,3-diamine

Cat. No. B8534908
M. Wt: 142.24 g/mol
InChI Key: KFICFRXVWYPCCL-UHFFFAOYSA-N
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Patent
US09265772B2

Procedure details

To a cooled (0° C.) suspension of lithium aluminum hydride (3.295 g, 86.8 mmol) in anhydrous diethyl ether (150 mL) was added a solution of 3-(cyclopentylamino)propanenitrile (6.000 g, 43.4 mmol) in anhydrous diethyl ether (40 mL), dropwise over 45 mins. The reaction mixture was stirred at room temperature for 15 mins and at reflux for 4 hrs, cooled to room temperature and stirred for 1 hr. The mixture was cooled to 0° C. and vigorously stirred while water (3.4 mL) was added dropwise, followed by 15% aqueous sodium hydroxide (3.4 mL), and finally water (10.2 mL). The resultant slurry was warmed to room temperature, stirred for 15 mins, and anhydrous magnesium sulfate was added, stirring for an additional 15 mins. Solid materials were removed by filtration, washing multiple times with warm methylene chloride, and the filtrate concentrated under reduced pressure to give the desired product as a clear oil (4.5 g, 73%). 1H NMR (CDCl3, 300 MHz) δ 3.05-2.96 (quint, 1H, J=6.6 Hz), 2.74-2.71 (t, 2H, J=6.6 Hz), 2.68-2.58 (t, 2H, J=6.9 Hz), 1.85-1.68 (m, 2H), 1.62-1.42 (m, 6H), 1.34 (br s, 3H), 1.30-1.21 (m, 2H).
Quantity
3.295 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10.2 mL
Type
solvent
Reaction Step Five
Name
Quantity
3.4 mL
Type
solvent
Reaction Step Six
Yield
73%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]1([NH:12][CH2:13][CH2:14][C:15]#[N:16])[CH2:11][CH2:10][CH2:9][CH2:8]1.[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>C(OCC)C.O>[CH:7]1([NH:12][CH2:13][CH2:14][CH2:15][NH2:16])[CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
3.295 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C1(CCCC1)NCCC#N
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
3.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Five
Name
Quantity
10.2 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
3.4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hrs
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The resultant slurry was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 mins
Duration
15 min
STIRRING
Type
STIRRING
Details
stirring for an additional 15 mins
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Solid materials were removed by filtration
WASH
Type
WASH
Details
washing multiple times with warm methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1(CCCC1)NCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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